molecular formula C24H26N4O3S2 B3009980 N-(3-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 953984-83-3

N-(3-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B3009980
CAS No.: 953984-83-3
M. Wt: 482.62
InChI Key: PDDMDZHFLCXLCE-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, an acetamide group, and a mesitylamino substituent, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Mesitylamino Group: This step involves the reaction of the thiazole intermediate with mesitylamine, often facilitated by a coupling reagent.

    Attachment of the Acetamide Group: The final step includes the acylation of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the mesitylamino group.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.

    Substitution: The aromatic ring and the thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the specific substituents introduced.

Scientific Research Applications

N-(3-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3-acetamidophenyl)-2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)thio)acetamide
  • N-(3-acetamidophenyl)-2-((4-(2-(dimethylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Comparison: N-(3-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is unique due to the presence of the mesitylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S2/c1-14-8-15(2)23(16(3)9-14)28-21(30)11-20-12-32-24(27-20)33-13-22(31)26-19-7-5-6-18(10-19)25-17(4)29/h5-10,12H,11,13H2,1-4H3,(H,25,29)(H,26,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDMDZHFLCXLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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